molecular formula C9H15NO B7892516 N-(but-3-yn-1-yl)oxan-4-amine

N-(but-3-yn-1-yl)oxan-4-amine

Cat. No.: B7892516
M. Wt: 153.22 g/mol
InChI Key: ZWNXCUUUQPTHQE-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)oxan-4-amine (molecular formula: C₉H₁₅NO) is a tetrahydropyran (oxane) derivative with a terminal alkyne substituent (but-3-yn-1-yl) attached to the amine group at the 4-position of the oxane ring. Its hydrochloride salt (CID: 63655853) has been cataloged by Enamine Ltd (EN 300-108672) . The compound’s SMILES notation (C#CCCNC1CCOCC1) and InChIKey (ZWNXCUUUQPTHQE-UHFFFAOYSA-N) confirm its structural identity .

Properties

IUPAC Name

N-but-3-ynyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-9-4-7-11-8-5-9/h1,9-10H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNXCUUUQPTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)oxan-4-amine typically involves the reaction of but-3-yn-1-amine with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives, such as oximes or nitriles.

    Reduction: Reduced forms, such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(but-3-yn-1-yl)oxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences between N-(but-3-yn-1-yl)oxan-4-amine and analogous oxan-4-amine derivatives:

Compound Substituent Molecular Formula Key Features Reported Data
This compound Terminal alkyne C₉H₁₅NO Reactive alkyne group; potential for Huisgen cycloaddition No patents or literature ; purity unstated
4-(Cyclobutylmethyl)oxan-4-amine Cyclobutylmethyl C₁₀H₁₉NO Bulky cyclobutyl group; likely increased lipophilicity Safety data available (SDS PK01917E-2); research-grade use advised
N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride Aromatic (dimethylphenyl) C₁₃H₂₀ClNO Electron-rich aromatic ring; potential for π-π interactions 95% purity; no CAS or safety data reported

Key Observations :

  • Reactivity : The alkyne group in this compound distinguishes it from the cyclobutyl and aromatic derivatives, enabling unique reactivity in click chemistry or metal-catalyzed cross-coupling reactions. By contrast, 4-(cyclobutylmethyl)oxan-4-amine’s steric bulk may limit its utility in such reactions .
  • Safety and Handling: Only 4-(cyclobutylmethyl)oxan-4-amine has a published safety data sheet (SDS), emphasizing the need for caution in handling due to its unknown toxicity profile .
Research and Commercial Relevance
  • This compound: No patents or literature mentions (as of 2025), indicating it is understudied or niche .
  • 4-(Cyclobutylmethyl)oxan-4-amine : Available commercially (Kishida Chemical) for R&D, implying broader industrial interest .
  • Aromatic analogs : Higher purity reports suggest established synthesis protocols, though applications remain undocumented .

Biological Activity

N-(but-3-yn-1-yl)oxan-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an alkyne and an amine functional group, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Click Chemistry : The alkyne group can participate in click chemistry reactions, facilitating the formation of stable adducts with biomolecules.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, potentially modulating enzyme activity and receptor interactions.
  • Ionic Interactions : The compound may engage in ionic interactions, influencing the conformation and function of proteins and nucleic acids .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies suggest that it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Quantitative structure–activity relationship (QSAR) modeling has shown promising results in predicting its antioxidant capacity, which could have implications for its use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : Experimental determination of antioxidant activity using radical-chain oxidation reactions showed that the compound effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage .
  • Mechanistic Insights : Research into the mechanisms by which this compound exerts its effects revealed that it modulates enzyme activities through specific binding interactions, leading to altered metabolic pathways in treated cells .

Summary of Findings

Biological Activity Findings
AntimicrobialEffective against various bacterial strains; potential for drug development
AntioxidantExhibits significant free radical scavenging activity; potential applications in oxidative stress management
Mechanism of ActionInvolves click chemistry, hydrogen bonding, and ionic interactions with biomolecules

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